molecular formula C11H17NO B1602581 N-[(3-methoxyphenyl)methyl]propan-2-amine CAS No. 886194-19-0

N-[(3-methoxyphenyl)methyl]propan-2-amine

Cat. No. B1602581
M. Wt: 179.26 g/mol
InChI Key: YQXOPUHFLCTRMO-UHFFFAOYSA-N
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Description

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a chemical compound. It is structurally related to designer drugs such as N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA, Ecstasy) .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Neuropharmacology .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a compound that has been synthesized and tested for its binding affinity against the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is thought to be involved in various biological and neurological processes .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was synthesized bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . It was then tested for its binding affinity against the 5-HT1A receptor .

Thorough Summary of the Results or Outcomes Obtained

The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM . This suggests that it could potentially be used in the treatment of conditions related to the 5-HT1A receptor .

Application in Green Chemistry

Specific Scientific Field

The specific scientific field of this application is Green Chemistry .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

Detailed Description of the Methods of Application or Experimental Procedures

The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described .

Thorough Summary of the Results or Outcomes Obtained

Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline acts as an irreversible selective MAO-B inhibitor drug . Being a MAO inhibitor pargyline is also used for treating type 1 diabetes .

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Detailed Description of the Methods of Application or Experimental Procedures

The structure–activity relationship studies have been discussed along with their therapeutic applications .

Thorough Summary of the Results or Outcomes Obtained

They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Application in Monoamine Oxidase Inhibition

Specific Scientific Field

The specific scientific field of this application is Pharmacology .

Comprehensive and Detailed Summary of the Application

“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . One of the propargylamine derivatives, pargyline, acts as an irreversible selective MAO-B inhibitor drug .

Detailed Description of the Methods of Application or Experimental Procedures

Pargyline is used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .

Thorough Summary of the Results or Outcomes Obtained

Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Application in Antiviral Drug Development

Specific Scientific Field

The specific scientific field of this application is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The pyrrole subunit has diverse applications in therapeutically active compounds including antiviral drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The structure–activity relationship studies have been discussed along with their therapeutic applications .

Thorough Summary of the Results or Outcomes Obtained

Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-8-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXOPUHFLCTRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589336
Record name N-[(3-Methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]propan-2-amine

CAS RN

886194-19-0
Record name N-[(3-Methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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